molecular formula C9H12N2O B12067991 1-(Prop-2-enoyl)piperidine-4-carbonitrile

1-(Prop-2-enoyl)piperidine-4-carbonitrile

Katalognummer: B12067991
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: OBXLWBPKJXAQOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Prop-2-enoyl)piperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with a prop-2-enoyl group and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Prop-2-enoyl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the acylation of piperidine-4-carbonitrile with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Piperidine-4-carbonitrile+Prop-2-enoyl chlorideEt3NThis compound+HCl\text{Piperidine-4-carbonitrile} + \text{Prop-2-enoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} Piperidine-4-carbonitrile+Prop-2-enoyl chlorideEt3​N​this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Prop-2-enoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The prop-2-enoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Acyl substitution reactions typically require acyl chlorides and a base like pyridine.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various acyl-substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Prop-2-enoyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-(Prop-2-enoyl)piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-enoyl group can participate in covalent bonding with target proteins, while the piperidine ring provides structural stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile: Similar structure but with a prop-2-ynyl group instead of a prop-2-enoyl group.

    Piperidine-4-carbonitrile: Lacks the prop-2-enoyl group, making it less reactive in certain chemical reactions.

Uniqueness

1-(Prop-2-enoyl)piperidine-4-carbonitrile is unique due to the presence of both the prop-2-enoyl and carbonitrile groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

1-prop-2-enoylpiperidine-4-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-6H2

InChI-Schlüssel

OBXLWBPKJXAQOI-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)N1CCC(CC1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.